Schisansphenin B

Description

Contextualization within Natural Products Chemistry

Schisansphenin B is a notable compound within the field of natural products chemistry, a scientific discipline focused on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. This field is a critical source of novel molecular architectures with significant biological activities, often serving as inspiration or direct precursors for new therapeutic agents. The study of natural products like Schisansphenin B contributes to our understanding of biodiversity at a molecular level and provides valuable tools for chemical biology and drug discovery.

The genus Schisandra, to which the source of Schisansphenin B belongs, is a well-established reservoir of bioactive compounds. nih.gov Historically, plants from this genus have been used in traditional medicine, particularly in Asia. mdpi.comacgpubs.org Phytochemical investigations of Schisandra species have led to the discovery of a diverse array of natural products, most notably lignans (B1203133), but also including triterpenoids and sesquiterpenoids. mdpi.comnih.govmdpi.com Sesquiterpenoids, a class of terpenes built from three isoprene units, are known for their structural complexity and wide range of biological activities. nih.govnih.gov The discovery of Schisansphenin B adds to the rich chemical tapestry of the Schisandra genus and underscores the importance of continued exploration of natural sources for novel chemical entities.

The total synthesis of complex natural products is a significant endeavor in organic chemistry, serving to confirm proposed structures, enabling access to larger quantities of the compound for biological testing, and driving the development of new synthetic methodologies. The successful asymmetric total synthesis of (+)-5-epi-Schisansphenin B highlights the compound's role in stimulating advancements in synthetic organic chemistry. acs.orgresearchgate.net

Distinctive Chemical Classification and Origin

Schisansphenin B is classified as a sesquiterpenoid. researchgate.netresearchgate.net Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. Sesquiterpenoids, specifically, are composed of 15 carbon atoms. A plausible biogenetic pathway for Schisansphenin B has been proposed, likely originating from farnesyl pyrophosphate, a common precursor for sesquiterpenes. researchgate.net

This compound was first isolated from the fruits of Schisandra sphenanthera, a plant species belonging to the Schisandraceae family. researchgate.netresearchgate.net S. sphenanthera is one of the two species, along with S. chinensis, officially listed in the Chinese Pharmacopoeia and is often referred to as "nan wuweizi" (southern five-flavor fruit). nih.govmdpi.com The fruits of this plant are known to contain a variety of bioactive components, with sesquiterpenes and oxygenated sesquiterpenes being major chemical groups in their essential oils. nih.gov

The chemical structure of Schisansphenin B was elucidated through extensive spectroscopic analyses. researchgate.netresearchgate.net These methods are fundamental in natural products chemistry for determining the precise arrangement of atoms in a molecule.

| Chemical Identifier | Value |

| Compound Name | Schisansphenin B |

| Chemical Class | Sesquiterpenoid |

| Molecular Formula | C15H20O |

| Natural Source | Details |

| Organism | Schisandra sphenanthera |

| Family | Schisandraceae |

| Part of Plant | Fruits |

Historical Perspective of Initial Investigations

The initial investigation and discovery of Schisansphenin B were part of a broader effort to identify new and bioactive compounds from Schisandra sphenanthera. In a study focusing on the chemical constituents of an acetone (B3395972) extract from the fruits of this plant, Schisansphenin B was isolated as a new sesquiterpene, alongside its analogue, Schisansphenin A. researchgate.netresearchgate.net

The structural elucidation of Schisansphenin B was a key aspect of its initial investigation. Researchers utilized a combination of modern spectroscopic techniques to determine its molecular structure. researchgate.net This process is a cornerstone of natural products research, allowing for the unambiguous identification of novel compounds. Following its isolation and characterization, scientific interest in Schisansphenin B and its isomers prompted further research into its total synthesis. The first asymmetric total syntheses of (+)-5-epi-Schisansphenin B were accomplished, providing confirmation of the structural class and paving the way for further investigation of its biological properties. acs.orgncl.edu.tw

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

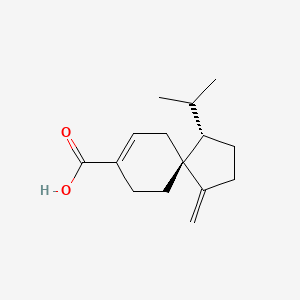

IUPAC Name |

(1S,5R)-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene-8-carboxylic acid |

InChI |

InChI=1S/C15H22O2/c1-10(2)13-5-4-11(3)15(13)8-6-12(7-9-15)14(16)17/h6,10,13H,3-5,7-9H2,1-2H3,(H,16,17)/t13-,15+/m0/s1 |

InChI Key |

ZJXJQRXAMSBPTJ-DZGCQCFKSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CCC(=C)[C@@]12CCC(=CC2)C(=O)O |

Canonical SMILES |

CC(C)C1CCC(=C)C12CCC(=CC2)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source: Schisandra sphenanthera Fruit

Schisansphenin B is found in the fruit of Schisandra sphenanthera, a plant belonging to the Schisandraceae family. The fruits of this species are known to be a rich source of various secondary metabolites, including a diverse range of sesquiterpenoids and lignans (B1203133). Phytochemical investigations of the ethanol (B145695) extract from the fruits of Schisandra sphenanthera have led to the isolation of numerous sesquiterpenoids nih.gov. The plant has a history of use in traditional Chinese medicine, which has prompted scientific interest in its chemical constituents mdpi.com.

Table 1: Botanical Source of Schisansphenin B

| Compound Name | Schisansphenin B |

| Botanical Source | Schisandra sphenanthera |

| Plant Part | Fruit |

| Family | Schisandraceae |

Extraction Techniques for Sesquiterpenoids

The initial step in isolating Schisansphenin B and other sesquiterpenoids from the dried and powdered fruits of Schisandra sphenanthera typically involves extraction with an organic solvent. Ethanol is a commonly used solvent for this purpose. The plant material is macerated or percolated with the solvent to draw out the desired chemical constituents.

Following the initial extraction, the resulting crude extract, which contains a complex mixture of compounds, undergoes a series of partitioning steps. This is often done using solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), and butanol, to separate compounds based on their solubility characteristics. Sesquiterpenoids, being moderately polar, are often enriched in the ethyl acetate fraction.

Table 2: General Extraction Parameters for Sesquiterpenoids from Schisandra sphenanthera

| Starting Material | Dried, powdered fruit |

| Primary Extraction Solvent | Ethanol (EtOH) |

| Fractionation Solvents | n-hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) |

Chromatographic Purification Strategies

The purification of individual compounds from the enriched fractions is achieved through various chromatographic techniques. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of natural products like Schisansphenin B. After initial separation by open column chromatography, fractions containing the target compound are subjected to preparative HPLC.

Typically, a reversed-phase C18 column is used, with a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. The separation is monitored by a UV detector, and fractions corresponding to specific peaks are collected. This process is often repeated, sometimes with different solvent systems or columns, until the compound is isolated in a highly pure form.

Table 3: Example of Preparative HPLC Conditions for Sesquiterpenoid Isolation

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel |

| Mobile Phase | Gradient of Methanol (MeOH) and Water (H₂O) |

| Detection | UV Detector |

In addition to preparative HPLC, other advanced chromatographic methods are employed to tackle the challenges of separating complex mixtures of natural products.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a common stationary phase for normal-phase chromatography, while Sephadex LH-20 is used for size-exclusion chromatography to separate compounds based on their molecular size.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus minimizing the risk of sample decomposition. It is particularly useful for separating polar compounds.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is a rapid and environmentally friendly technique that can be effective for the separation of chiral compounds and other complex mixtures.

The selection and sequence of these techniques are tailored to the specific chemical properties of the target compound and the composition of the extract to achieve the desired purity of Schisansphenin B.

Structural Elucidation Methodologies for Schisansphenin B

Spectroscopic Analysis

A suite of sophisticated spectroscopic techniques was instrumental in piecing together the atomic connectivity and stereochemistry of Schisansphenin B. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-ESI-MS), Infrared (IR) Spectroscopy, and Ultraviolet (UV) Spectroscopy, each provided critical pieces of the structural puzzle. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the carbon skeleton and the relative arrangement of protons in Schisansphenin B were meticulously mapped out. researchgate.netrsc.org

The ¹H NMR spectrum of Schisansphenin B provides detailed information about the chemical environment of each proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) reveal the number of different types of protons and their neighboring atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (e.g., alkyl, olefinic, carbonyl), offering fundamental insights into the functional groups present. chemconnections.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Schisansphenin B (Data presented is based on typical values for similar sesquiterpenoid structures and may not be exhaustive for Schisansphenin B itself due to proprietary data restrictions in some publications.)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 |

Note: Specific, publicly available NMR data for Schisansphenin B is limited. The table structure is provided for illustrative purposes based on standard reporting for such compounds.

Two-dimensional NMR experiments were crucial in establishing the intricate connectivities within Schisansphenin B. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identified proton-proton coupling networks, allowing for the tracing of adjacent protons within the molecule's spin systems. wikipedia.orglibretexts.org This was fundamental in piecing together the fragments of the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms, providing unambiguous C-H one-bond connections. slideshare.netresearchgate.net This step was vital for assigning the proton and carbon signals to their respective atoms in the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons. wikipedia.org Correlations in the NOESY spectrum arise between protons that are close to each other in space, regardless of whether they are directly bonded. This was instrumental in determining the relative stereochemistry of Schisansphenin B. researchgate.net

High-Resolution Mass Spectrometry (HR-ESI-MS)

Table 2: HR-ESI-MS Data for Schisansphenin B

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 233.1536 | 233.1536 | C₁₅H₂₀O₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided key information about the functional groups present in Schisansphenin B. The absorption of specific frequencies of infrared light corresponds to the vibrational energies of different types of chemical bonds. libretexts.orgslideshare.net The IR spectrum of Schisansphenin B would be expected to show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups, consistent with its molecular formula.

Table 3: Key IR Absorption Bands for Functional Groups Relevant to Schisansphenin B

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (O-H stretch) | 3500-3200 (broad) |

| Carbonyl (C=O stretch) | 1750-1650 |

| C-H stretch (sp³) | 3000-2850 |

| C-H stretch (sp²) | 3100-3000 |

Note: Specific IR data for Schisansphenin B is not detailed in the available abstracts, but these are the expected regions of absorption based on its structure.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is used to identify the presence of chromophores, which are parts of a molecule that absorb UV or visible light, typically indicating conjugated systems or certain functional groups. psu.eduyoutube.com The UV spectrum of Schisansphenin B would provide information on any conjugated double bond systems within its structure, which is a common feature in sesquiterpenoids. The wavelength of maximum absorption (λmax) is a key piece of data derived from this technique.

Chiroptical Studies

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, were instrumental in assigning the absolute configuration of Schisansphenin B. These methods provide crucial information about the three-dimensional arrangement of atoms in a molecule.

Optical Rotatory Dispersion (ORD) Analysis

Optical rotatory dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netacs.org This technique is a fundamental tool for characterizing chiral molecules. For complex natural products, the specific rotation ([α]D) at a single wavelength (typically the sodium D-line, 589 nm) serves as a key identifier.

| Compound | Specific Rotation ([α]D) | Conditions |

| Natural Schisansphenin B | -78.2 | (c 0.23, CHCl3) |

| Synthetic (+)-5-epi-Schisansphenin B | +68.4 | (c 0.25, CHCl3) |

This table presents the specific optical rotation values which were crucial for distinguishing between the natural product and its synthesized epimer.

Electronic Circular Dichroism (ECD) Analysis

Electronic circular dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution. It measures the difference in absorption between left and right circularly polarized light, resulting in a spectrum with positive or negative peaks (Cotton effects) that are highly sensitive to the molecule's stereochemistry.

While the original isolation paper for Schisansphenin B did not report ECD data, the subsequent total synthesis of its epimer made extensive use of this technique. To confirm the absolute configuration of the synthesized (+)-5-epi-Schisansphenin B, its experimental ECD spectrum was recorded. This experimental spectrum was then compared to a theoretically calculated spectrum, showing excellent agreement and confirming the (5S, 6S, 7S, 10R) configuration for the synthetic compound. Consequently, this established the absolute configuration of natural Schisansphenin B as (5R, 6S, 7S, 10R).

X-ray Diffraction Analysis for Absolute Configuration

X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. The technique involves diffracting an X-ray beam off a crystalline sample and analyzing the resulting pattern to build a map of electron density.

In the case of Schisansphenin B, no single-crystal X-ray diffraction data has been reported for the final natural product. Natural products are often isolated as non-crystalline oils or can be exceedingly difficult to crystallize, which can preclude this type of analysis. However, during the course of the asymmetric total synthesis of (+)-5-epi-Schisansphenin B, researchers were able to obtain a single crystal of a key synthetic intermediate. The structure of this intermediate was confirmed by X-ray crystallography, which anchored the stereochemistry of multiple chiral centers early in the synthetic sequence, ensuring the correct relative and absolute configuration was carried through to the final product. The Cambridge Crystallographic Data Centre (CCDC) contains the supplementary crystallographic data for this intermediate under the deposition number 2111148.

Quantum Chemical Calculations for Structural Confirmation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for structural elucidation in modern organic chemistry. These computational methods can predict various molecular properties, including the ECD spectra of complex molecules with a high degree of accuracy.

For the stereochemical assignment of Schisansphenin B, quantum chemical calculations were vital. Researchers computed the theoretical ECD spectrum for the synthesized molecule, (+)-5-epi-Schisansphenin B. The calculation involved:

Performing a conformational search to identify the most stable low-energy conformers of the molecule.

Optimizing the geometry of these conformers using DFT methods (e.g., at the B3LYP/6-31+G(d,p) level).

Calculating the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT).

Averaging the individual spectra, weighted by their Boltzmann population, to generate the final theoretical spectrum.

The resulting calculated ECD spectrum for (+)-5-epi-Schisansphenin B showed a strong positive Cotton effect around 210 nm and a negative effect near 245 nm, which matched the experimentally measured spectrum of the synthetic compound. This strong correlation between the calculated and experimental data provided unambiguous confirmation of the absolute configuration of the synthesized epimer, and by extension, that of natural Schisansphenin B.

Biosynthetic Investigations of Schisansphenin B

Proposed Biogenetic Pathways

The biosynthesis of schisansphenin B is hypothesized to originate from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. researchgate.net The proposed pathway involves a series of complex cyclizations and rearrangements to form the characteristic spiro[4.5]decane skeleton of schisansphenin B. researchgate.net

A plausible biogenetic pathway suggests that the initial cyclization of FPP leads to the formation of a germacrane-type intermediate. Subsequent protonation and a 1,5-hydride shift, followed by another cyclization, could yield a bisabolyl cation. This cation is then thought to undergo further rearrangement and cyclization to form the spiro[4.5]decane core. The final steps would involve oxidation and other functional group modifications to yield schisansphenin B.

Precursor Identification and Elucidation

The primary precursor for the biosynthesis of all sesquiterpenes, including schisansphenin B, is farnesyl pyrophosphate (FPP). researchgate.net FPP itself is synthesized via the mevalonate (B85504) pathway, which begins with the condensation of three molecules of acetyl-CoA. iptsalipur.org While FPP is the accepted initial building block, the specific downstream intermediates in the schisansphenin B pathway within Schisandra sphenanthera have not yet been definitively isolated and characterized. Their existence is inferred from the principles of terpene biosynthesis and the structures of related co-occurring sesquiterpenes. researchgate.netresearchgate.net

Enzymatic Steps and Catalysis in Biosynthesis

The biosynthesis of schisansphenin B from FPP is undoubtedly an enzyme-catalyzed process. The initial cyclization of the linear FPP molecule into a cyclic carbocationic intermediate is typically catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. These enzymes are adept at controlling the complex carbocation rearrangements and cyclizations to produce a specific terpene skeleton with high stereoselectivity.

Following the formation of the basic carbon skeleton, a series of tailoring enzymes, likely belonging to the cytochrome P450 monooxygenase and dehydrogenase families, would be responsible for the introduction of hydroxyl groups and other functionalizations observed in the final structure of schisansphenin B. While the specific enzymes involved in the biosynthesis of schisansphenin B have not been isolated and characterized, their roles can be inferred from well-studied biosynthetic pathways of other structurally related terpenoids. nih.gov

Hypothetical Intermediates and Transformation Mechanisms

The transformation from the linear FPP to the complex spirocyclic structure of schisansphenin B is believed to proceed through several hypothetical intermediates. The proposed mechanism involves the following key steps:

Ionization and Cyclization of FPP: The process initiates with the departure of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes an enzyme-guided cyclization to form a ten-membered ring intermediate, such as a germacryl cation.

Protonation and Hydride Shift: Protonation of the germacryl cation could trigger a cascade of reactions, including a 1,5-hydride shift, leading to the formation of a bisabolyl cation.

Spirocyclization: The bisabolyl cation is a key branching point. A subsequent intramolecular attack of a double bond onto the carbocation center is proposed to form the characteristic spiro[4.5]decane ring system.

Oxidative Modifications: After the formation of the core skeleton, a series of oxidation reactions, likely catalyzed by cytochrome P450 enzymes, would install the hydroxyl and other oxygen-containing functional groups at specific positions on the molecule, leading to the final structure of schisansphenin B.

These proposed intermediates and mechanisms are based on established principles of carbocation chemistry and biosynthetic logic for terpenoid compounds. Further isotopic labeling studies and in vitro enzymatic assays would be necessary to definitively confirm this proposed pathway.

Chemical Synthesis and Synthetic Methodologies for Schisansphenin B and Analogues

Total Synthesis Approaches

The pursuit of Schisansphenin B has led to significant advancements in synthetic chemistry, particularly in the construction of complex spirocyclic systems.

A successful asymmetric total synthesis of (+)-5-epi-Schisansphenin B was accomplished, providing a route to a key diastereomer of the natural product. acs.orgacs.org This synthesis was achieved in eight steps starting from 1,3-cyclopentadione. acs.orgacs.org The key strategic steps in this synthesis included an enantioselective palladium-catalyzed redox-relay Heck alkenylation, an intramolecular Stetter reaction, and a regioselective Tiffeneau–Demjanov-type ring expansion. acs.orgacs.org

The synthesis commenced with the creation of the chiral enone-aldehyde intermediate. acs.org The subsequent crucial step was the construction of the spirocyclic 1,4-dione skeleton. acs.org An initial attempt using samarium diiodide to induce cyclization resulted in a 1:1 mixture of diastereoisomers. acs.org To achieve better diastereoselectivity, an intramolecular Stetter reaction was employed, which yielded the desired spirocyclic dione (B5365651) in a 10:1 diastereomeric ratio. acs.org The final steps involved olefination via a Wittig reaction, followed by treatment with aqueous potassium hydroxide (B78521) to yield (+)-5-epi-Schisansphenin B. acs.org This synthetic route confirmed the structure of the target molecule through detailed spectroscopic analysis. acs.org

| Key Reaction | Reagents/Conditions | Outcome | Reference |

| Enantioselective Pd-catalyzed redox-relay Heck alkenylation | Palladium catalyst, chiral ligand | Construction of chiral building block | acs.orgacs.org |

| Intramolecular Stetter reaction | Thiazolium salt, triethylamine, 4 Å molecular sieves | Formation of spirocyclic 1,4-dione (10:1 dr) | acs.org |

| Wittig olefination | Wittig reagent | Installation of the exocyclic double bond | acs.org |

| Final epimerization/hydrolysis | Aqueous potassium hydroxide | Formation of (+)-5-epi-Schisansphenin B | acs.org |

Research efforts have also focused on developing a synthetic pathway to the core skeleton of Schisansphenin B. A notable study utilized the commercially available methyl 2-oxocyclopentane-1-carboxylate as the starting material. ncl.edu.tw This approach successfully led to the first total synthesis of a related natural product, Schisansphenin C, and established a viable route toward the Schisansphenin B framework. ncl.edu.tw

The key transformations in this strategy included a retro-Dieckmann/Dieckmann reaction sequence, a copper(I) cyanide-promoted 1,4-addition of a Grignard reagent, and a samarium diiodide (SmI₂)-mediated radical cyclization. ncl.edu.tw The SmI₂-mediated cyclization was particularly effective for constructing the spiro[4.5]decane skeleton, and the stereochemistry of the resulting structure was confirmed by X-ray diffraction analysis. ncl.edu.tw This work provides a solid foundation for the eventual total synthesis of Schisansphenin B.

Key Synthetic Transformations and Reaction Mechanisms

The syntheses of Schisansphenin B and its analogues rely on several powerful chemical reactions to build complexity and control stereochemistry.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orgnumberanalytics.com The reaction is initiated by a base, which deprotonates the α-carbon of one ester group to form an enolate. libretexts.orgyoutube.com This enolate then attacks the carbonyl carbon of the other ester intramolecularly, forming a cyclic tetrahedral intermediate. libretexts.orgnumberanalytics.com Subsequent elimination of an alkoxide regenerates the carbonyl and yields the cyclic β-keto ester. libretexts.org A full equivalent of base is required, as the final product is acidic and is deprotonated, driving the reaction to completion. libretexts.org

The reverse reaction, the retro-Dieckmann condensation, can also be strategically employed. In the synthetic studies toward the Schisansphenin B core, a retro-Dieckmann/Dieckmann reaction sequence was a key step, allowing for the structural modification of the cyclopentane (B165970) ring derived from methyl 2-oxocyclopentane-1-carboxylate. ncl.edu.twubc.ca This sequence enables the rearrangement of the carbon framework to install the necessary substitution patterns for subsequent transformations.

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While Grignard reagents typically favor 1,2-addition to the carbonyl group, the addition of a catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) chloride (CuCl), selectively directs the reaction to the 1,4-addition pathway. mdpi.comethz.ch

This method was discovered by Kharasch in 1941 and has become a vital tool in organic synthesis. mdpi.com The process involves the formation of an organocopper species, such as a Gilman reagent (R₂CuLi), or a related species from the Grignard reagent and the Cu(I) salt. ethz.chrsc.org This "softer" nucleophile then preferentially attacks the β-carbon of the unsaturated system. ethz.ch The reaction is believed to proceed through a copper-π-complex, followed by reductive elimination. researchgate.net In the synthesis of the Schisansphenin B core, this reaction was used to introduce a key carbon fragment to an α,β-unsaturated carbonyl compound, building up the necessary carbon skeleton for the subsequent cyclization. ncl.edu.tw

| Component | Role | Reference |

| Grignard Reagent (RMgX) | Source of the nucleophilic alkyl/aryl group | mdpi.com |

| α,β-Unsaturated Carbonyl | Michael acceptor, electrophile | mdpi.comsioc-journal.cn |

| Copper(I) Cyanide (CuCN) | Catalyst to promote 1,4-addition over 1,2-addition | ncl.edu.twmdpi.com |

Samarium diiodide (SmI₂) is a powerful and versatile single-electron transfer reducing agent widely used in natural product synthesis. nih.govnih.gov It can initiate radical reactions under mild conditions, making it suitable for complex and sensitive substrates. nih.gov One of its key applications is in reductive C-C bond formation, such as ketyl-olefin cyclizations. nih.gov

In this type of reaction, SmI₂ transfers an electron to a carbonyl group (like a ketone or aldehyde) to form a ketyl radical intermediate. nih.govnih.gov This radical can then add to a tethered alkene in an intramolecular fashion. nih.gov The resulting cyclized radical is then reduced by a second molecule of SmI₂ to an organosamarium species, which is subsequently protonated to give the final alcohol product. mdpi.com The stereochemical outcome of these cyclizations is often highly predictable, proceeding through well-defined chair-like transition states. mdpi.com

In the synthetic studies toward Schisansphenin B, a SmI₂-mediated radical cyclization of a ketone-containing precursor was employed to efficiently construct the challenging spiro[4.5]decane skeleton. ncl.edu.tw This key step forged the spirocyclic ring system, and the structure of the product was unambiguously confirmed by X-ray analysis. ncl.edu.tw Although an alternative Stetter reaction was ultimately used in the synthesis of (+)-5-epi-Schisansphenin B to improve diastereoselectivity, the initial use of SmI₂ highlights its utility in forming the core spirocycle. acs.org

Nitrophenylselenation and Oxidative Elimination

In synthetic studies aimed at Schisansphenin B, the introduction of a double bond at a specific position is a critical transformation. One key method to achieve this is through a nitrophenylselenation and subsequent oxidative elimination sequence. ncl.edu.tw This two-step process is a reliable strategy for the formation of alkenes from alkanes via a selenide (B1212193) intermediate.

The reaction typically begins with the deprotonation of a carbon atom alpha to a carbonyl group, followed by nucleophilic attack on an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl) or N-phenylselenylphthalimide. This forms a selenoether. The subsequent step involves the oxidation of the selenium atom, usually with an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This oxidation converts the selenide into a selenoxide. The selenoxide then undergoes a syn-elimination reaction at or below room temperature, where the selenium atom and a beta-hydrogen are removed, resulting in the formation of a carbon-carbon double bond. A study focused on the total synthesis of Schisansphenin C and synthetic approaches to Schisansphenin B identified nitrophenylselenation and in situ oxidative elimination as a key step in the synthetic strategy. ncl.edu.tw

Manganese(III) Acetate (B1210297) Catalyzed Allylic Oxidation

Manganese(III) acetate (Mn(OAc)₃) is a versatile one-electron oxidizing agent used in a variety of organic transformations, including the introduction of functional groups at allylic positions. sigmaaldrich.cnscripps.edu In the context of synthesizing complex molecules like Schisansphenin B, Mn(OAc)₃-catalyzed allylic oxidation serves as a powerful tool for installing oxygen functionality, which can then be used for further manipulations. ncl.edu.tw The reaction is particularly useful for converting alkenes into α,β-unsaturated ketones or allylic acetates. core.ac.ukrsc.org

The mechanism generally involves the generation of a radical species from the substrate. For allylic oxidations, Mn(OAc)₃ can facilitate the abstraction of an allylic hydrogen atom, leading to the formation of a resonance-stabilized allylic radical. This radical can then be trapped by an oxygen source or further oxidized to a carbocation, which is subsequently captured by a nucleophile like acetate. scripps.edu In synthetic studies toward Schisansphenin B, manganese(III) acetate catalyzed allylic oxidation was highlighted as a crucial method. ncl.edu.tw This reaction often uses a co-oxidant, such as tert-butylhydroperoxide (TBHP), and is catalyzed by the manganese(III) salt. core.ac.uk

Enantioselective Palladium-Catalyzed Redox-Relay Heck Alkenylation

A pivotal step in the asymmetric total synthesis of (+)-5-epi-Schisansphenin B, an epimer of the natural product, is the enantioselective palladium-catalyzed redox-relay Heck alkenylation. acs.orgacs.org This reaction establishes a key chiral center and constructs the enone-aldehyde precursor required for subsequent cyclization steps. acs.orgncl.edu.tw The redox-relay Heck reaction is an advanced variant of the classical Heck reaction that allows for the functionalization of unactivated alkenes by enabling the palladium catalyst to "walk" along a carbon chain. researchgate.netpkusz.edu.cn

In this specific synthesis, an alkenyl triflate is coupled with an acyclic alkenol. acs.orgresearchgate.net The reaction is catalyzed by a palladium complex, typically involving a chiral ligand such as a pyridine (B92270) oxazoline, to induce enantioselectivity. acs.orgnih.gov The process is initiated by the migratory insertion of the alkene into the aryl-palladium(II) complex, followed by a series of β-hydride elimination and re-insertion steps (the "relay"), which effectively moves the palladium catalyst down the alkyl chain. pkusz.edu.cn This cascade terminates with the oxidation of the terminal alcohol to an aldehyde, regenerating the Pd(0) catalyst and yielding the desired chiral product. acs.org The efficiency and selectivity of this reaction are highly dependent on the choice of ligand and reaction conditions. acs.orgresearchgate.net

Table 1: Optimization of the Enantioselective Redox-Relay Heck Reaction for (+)-5-epi-Schisansphenin B Synthesis acs.org

| Entry | Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Pyridine Oxazoline A | 25 | 56 | 82 |

| 2 | Pyridine Oxazoline A | 40 | 65 | 82 |

| 3 | Pyridine Oxazoline A | 10 | Low Yield | Similar ee |

| 4 | Pyridine Oxazoline A | 0 | Low Yield | Similar ee |

Intramolecular Stetter Reaction

Following the successful synthesis of the enone-aldehyde precursor via the Heck reaction, the construction of the characteristic spiro[4.5]decane core of Schisansphenin B is addressed. The intramolecular Stetter reaction is a key transformation used to form the spirocyclic 1,4-dione skeleton. acs.orgacs.org The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated acceptor, catalyzed by an N-heterocyclic carbene (NHC). organic-chemistry.org

In the synthesis of (+)-5-epi-Schisansphenin B, the enone-aldehyde is treated with an NHC catalyst. ncl.edu.twresearchgate.net The NHC adds to the aldehyde carbonyl, which, after a proton transfer, generates a nucleophilic Breslow intermediate. This intermediate then attacks the enone intramolecularly at the β-position (a 1,4-addition), forming a new carbon-carbon bond and leading to the spirocyclic structure. acs.org Subsequent elimination of the NHC catalyst yields the desired spirocyclic 1,4-dione product and regenerates the catalyst. organic-chemistry.org This method provides an efficient route to the core structure, although in some syntheses, it resulted in a mixture of diastereoisomers. acs.org

Regioselective Tiffeneau-Demjanov-Type Ring Expansion

With the spiro[4.5]decane 1,4-dione skeleton in hand, the final key transformation involves a regioselective one-carbon ring expansion to create the six-membered ring found in the final product. acs.orgacs.org This is accomplished using a Tiffeneau-Demjanov-type ring expansion. ncl.edu.tw This classic reaction involves the treatment of a β-amino alcohol with nitrous acid to generate a diazonium ion, which then undergoes rearrangement with the loss of nitrogen gas to form an expanded ring ketone. thieme.de

In the synthesis of (+)-5-epi-Schisansphenin B, a modern variation of this reaction is employed. The spirocyclic dione is first converted into a β-keto ester. acs.org Treatment with ethyl diazoacetate in the presence of a Lewis acid, such as boron trifluoride, achieves a one-carbon insertion at the less-hindered ketone, regioselectively forming a six-membered ring and yielding a β-keto ester. acs.orgorganic-chemistry.org This protocol is critical for controlling the position of the resulting carbonyl group within the newly formed six-membered ring, a level of control that directs the synthesis toward the target molecule. acs.org

Development of Synthetic Routes to Schisansphenin B Analogues and Derivatives

The development of synthetic routes toward Schisansphenin B has also enabled the synthesis of its analogues and derivatives. The asymmetric total synthesis of (+)-5-epi-Schisansphenin B is a primary example, demonstrating that the established sequence of reactions can be used to access stereoisomers of the natural product. acs.orgacs.org By modifying the chiral ligand in the palladium-catalyzed redox-relay Heck reaction, it is possible to control the stereochemistry at a key carbon center, thereby providing access to different epimers. acs.org

Furthermore, the modularity of the synthetic strategy allows for the potential creation of a library of derivatives for structure-activity relationship (SAR) studies. For instance:

Varying the Alkenyl Triflate: The redox-relay Heck reaction allows for the use of various alkenyl triflates, which would result in analogues with different substituents on the five-membered ring. researchgate.net

Modification of the Spirocycle: The substrates for the intramolecular Stetter reaction can be altered to change the ring sizes or introduce substituents on the spirocyclic core. researchgate.net

Functional Group Transformation: The ketone and ester functionalities in the late-stage intermediates provide handles for further chemical modification. Reduction, oxidation, olefination, or coupling reactions could be employed to generate a wide array of derivatives. For example, the ketone in an intermediate was converted to an alkene via a Wittig reaction during the synthesis of (+)-5-epi-Schisansphenin B. acs.org

These synthetic strategies not only provide a pathway to Schisansphenin B itself but also open the door to producing novel analogues with potentially enhanced or modified biological activities.

Molecular and Cellular Biological Activity Investigations of Schisansphenin B

In Vitro Mechanistic Studies

Mechanistic studies in a laboratory setting have been crucial in understanding the molecular interactions of Schisansphenin B. These investigations have particularly focused on its influence over transcription factors that are pivotal in cellular responses to external stimuli.

The Nuclear Factor of Activated T-cells (NF-AT) is a family of transcription factors that plays a central role in the immune response. Research into the effects of Schisansphenin B has demonstrated its capacity to interfere with this pathway. In a study utilizing a luciferase-reporter assay, Schisansphenin B was found to significantly reduce the activation of NF-AT. researchgate.net This inhibitory effect suggests that Schisansphenin B may play a role in modulating immune responses governed by NF-AT signaling.

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. acs.org It is a critical mediator of inflammatory responses. acs.org In vitro research has shown that Schisansphenin B can modulate the NF-κB signaling pathway. Specifically, it was observed to significantly diminish the activation of NF-κB. researchgate.net This finding points to the potential of Schisansphenin B to influence inflammatory processes regulated by NF-κB.

Table 1: Summary of Schisansphenin B's Effect on Transcription Factor Activation

| Compound | Transcription Factor | Observed Effect in Vitro |

| Schisansphenin B | NF-AT | Significant reduction in activation researchgate.net |

| Schisansphenin B | NF-κB | Significant reduction in activation researchgate.net |

To determine the effects of Schisansphenin B on NF-AT and NF-κB activation, researchers have employed luciferase-reporter assays. researchgate.net This common cell-based assay uses the enzyme luciferase to measure the activity of a specific promoter. bpsbioscience.combpsbioscience.com In these studies, cells are engineered to contain a reporter gene—luciferase—which is linked to a promoter region containing response elements for either NF-AT or NF-κB. researchgate.netbpsbioscience.com When these transcription factors are activated, they bind to their respective response elements and initiate the transcription of the luciferase gene. bpsbioscience.com The amount of light produced by the luciferase enzyme is then measured, providing a quantifiable readout of the transcription factor's activity. bpsbioscience.com The significant reduction in luminescence observed in the presence of Schisansphenin B indicated its inhibitory effect on both the NF-AT and NF-κB pathways. researchgate.net

Exploration of Other Cellular Pathways (pre-clinical, mechanistic)

Beyond its influence on NF-AT and NF-κB, preliminary research has explored the impact of Schisansphenin B on other fundamental cellular processes like apoptosis and cell proliferation.

Apoptosis is a form of programmed cell death essential for removing unwanted or damaged cells and maintaining tissue homeostasis. researchgate.net Some studies have indicated that Schisansphenin B may influence this process. An extract from Schisandra sphenanthera, containing Schisansphenin B among other compounds, was found to promote apoptosis in certain cancer cells. researchgate.net

Table 2: In Vitro Apoptotic Activity

| Compound Source | Cell Lines Tested | Observed Effect |

| Schisandra sphenanthera extract | MGC803, C666-1, SW620 | Promotion of apoptosis researchgate.net |

The modulation of cell proliferation is a key area of investigation in biomedical research. Studies on lignans (B1203133) from Schisandra sphenanthera have examined their effects on cell viability, a critical component of cell proliferation. While direct studies on the modulation of the cell cycle by Schisansphenin B are limited, related compounds have shown effects on cell survival. For instance, Schisansphenin A, a closely related lignan (B3055560) isolated from the same plant, exhibited a considerable protective effect on H2O2-injured H9C2 cells, enhancing their viability. researchgate.net This suggests that lignans from this source can influence cellular survival pathways, although the specific antiproliferative or pro-proliferative effects of Schisansphenin B require more targeted investigation.

Advanced Research Methodologies Applied to Schisansphenin B Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of complex natural products like Schisansphenin B. schrodinger.comwiley.com These in silico approaches provide profound insights into the molecule's characteristics and interactions, complementing experimental data. mdpi.comresearchgate.net

In silico Prediction of Molecular Interactions

The prediction of molecular interactions through in silico methods is a cornerstone of modern drug discovery and chemical biology. mdpi.com For Schisansphenin B, these computational techniques can be employed to forecast its binding affinity and interaction patterns with various biological targets. nih.gov By simulating the docking of Schisansphenin B into the active sites of proteins, researchers can identify potential molecular targets and hypothesize its mechanism of action. This process involves creating a three-dimensional model of both the ligand (Schisansphenin B) and the target protein, followed by an algorithmic assessment of the best fit, considering factors like hydrophobic interactions, hydrogen bonding, and electrostatic forces. mdpi.com These predictive models are instrumental in screening large virtual libraries of compounds and prioritizing candidates for further experimental validation. mdpi.comnih.gov

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, and their relative energies. libretexts.orglibretexts.org For a molecule with a complex stereochemistry like Schisansphenin B, understanding its conformational landscape is crucial. Computational methods allow for the systematic exploration of possible conformations and the calculation of their corresponding potential energies. scribd.com This analysis helps in identifying the most stable, low-energy conformations that the molecule is likely to adopt under physiological conditions. libretexts.org The study of energetics provides a quantitative measure of the stability of different isomers and rotamers, taking into account spatial orientation and through-space interactions of substituents. libretexts.org Such computational predictions regarding reactivity and selectivity based on conformational preferences can be subsequently validated through experimental studies. researchgate.net

Advanced Spectroscopic Techniques for Isomer Differentiation

The presence of multiple stereoisomers often complicates the structural elucidation of natural products. Advanced spectroscopic techniques are vital for the unambiguous differentiation of isomers like those related to Schisansphenin B. While standard spectroscopic methods provide valuable structural information, techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) experiments, including 1H,1H-COSY, HMQC, HMBC, and NOESY, are particularly powerful. researchgate.net These methods reveal through-bond and through-space correlations between atoms, allowing for the precise determination of stereochemistry. Furthermore, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers an orthogonal approach to isomer differentiation. nih.gov This method separates isomers based on their chromatographic retention times and then provides distinct fragmentation patterns upon collision-induced dissociation, enabling their individual characterization even in complex mixtures. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules like Schisansphenin B. nih.govnih.gov This approach leverages the high selectivity of enzymes to perform specific transformations, often on intricate molecular scaffolds that are challenging to manipulate using purely chemical methods. nih.gov For instance, enzymes can be used for late-stage C-H functionalization, introducing specific chemical groups at defined positions with high regio- and stereoselectivity. nih.gov The synthesis of complex natural products can be streamlined by preparing key intermediates through chemical synthesis and then employing enzymes, such as P450s, for challenging cyclization or cross-linking reactions. nih.govdiva-portal.org This hybrid strategy not only enhances the efficiency of the total synthesis but also opens avenues for creating novel analogues with potentially improved biological activities. nih.gov

Emerging Research Directions for Schisansphenin B

Structure-Activity Relationship (SAR) Studies for Bioactive Motifs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on the link between the three-dimensional structure of a molecule and its biological effect. researchgate.net For Schisansphenin B, the primary reported bioactivity is its ability to significantly reduce the activation of the transcription factors NF-AT (Nuclear Factor of Activated T-cells) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in luciferase-reporter assays. researchgate.netresearchgate.net

The advancement of a scalable, asymmetric synthetic strategy is a crucial enabler for future SAR studies. researchgate.net Researchers have noted that this synthetic platform is ideal for creating a diversity-oriented synthesis, providing a foundation for extensive SAR investigations and the generation of other members of the acorane family of sesquiterpenes. researchgate.net

Future SAR studies would involve the systematic modification of Schisansphenin B's core structure to identify its bioactive motifs—the key features responsible for its effects. By creating a library of analogues, researchers can determine which parts of the molecule are essential for activity.

Table 1: Prospective SAR Modifications for Schisansphenin B

| Structural Modification Area | Specific Change | Hypothetical Impact on NF-κB Inhibition | Rationale |

| Hydroxyl Group | Esterification or etherification | Could increase or decrease activity | Modifies polarity and potential for hydrogen bonding with the target protein. |

| Spiro[4.5]decane Core | Altering ring size or conformation | Likely to decrease or abolish activity | The spirocyclic core is a rigid and defining feature; changes may disrupt proper binding. |

| Stereocenters | Synthesis of different stereoisomers | Could enhance or diminish activity/selectivity | Biological targets are chiral, and specific stereochemistry is often required for optimal interaction. |

| Alkenyl Group | Saturation or functionalization | May modulate binding affinity or specificity | The double bond introduces electronic features and a specific geometry that could be a key interaction point. |

Elucidation of Additional Molecular Targets

The initial finding that Schisansphenin B inhibits the activation of NF-AT and NF-κB is a significant starting point. researchgate.netresearchgate.net However, these are transcription factors located downstream in complex signaling pathways. A critical emerging research direction is the identification of the specific, direct protein target(s) with which Schisansphenin B physically interacts to produce this effect.

Identifying these upstream molecular targets is essential for understanding the compound's mechanism of action. Modern techniques for target deconvolution could be employed, including:

Chemical Proteomics: Using affinity-based probes derived from the Schisansphenin B structure to isolate and identify binding partners from cell lysates.

In Silico Docking: Computational models can predict how Schisansphenin B might bind to the active sites of known proteins involved in the NF-κB and NF-AT pathways.

Genetic Screening: Techniques like CRISPR/dCas-based screens can help identify genes that modify cellular sensitivity to Schisansphenin B, pointing toward its direct target or pathway. nih.gov

Furthermore, given the wide range of therapeutic activities associated with compounds from the Schisandra genus, including hepatoprotective and cardioprotective effects, it is plausible that Schisansphenin B or its future analogues may possess additional, currently unknown molecular targets and bioactivities. researchgate.net

Investigation of Interspecies Variability in Natural Production

Schisansphenin B was first isolated from the fruit of Schisandra sphenanthera. researchgate.netresearchgate.net The Schisandra genus is renowned for its chemical diversity, with the profile of secondary metabolites often varying significantly between different species. researchgate.netfrontiersin.org While much of the research on this genus has focused on dibenzocyclooctadiene lignans (B1203133), the discovery of the sesquiterpene Schisansphenin B highlights the broader biosynthetic potential within this plant family. researchgate.netresearchgate.net

An important area of future research is to investigate this variability. This would involve:

Screening other Schisandra species: Analyzing extracts from related plants (e.g., S. chinensis, S. incarnata) to determine if they also produce Schisansphenin B or related sesquiterpenes.

Quantifying Production: Measuring the concentration of Schisansphenin B in S. sphenanthera from different geographical regions and harvest times to understand the impact of environmental factors.

Biosynthetic Pathway Analysis: A plausible biogenetic pathway for Schisansphenin B has been proposed. researchgate.netresearchgate.net Future work could focus on identifying the specific enzymes (e.g., terpene synthases) involved. Comparing the genes for these enzymes across different species could explain any observed variability in production.

Table 2: Known Compound Classes in Select Schisandra Species

| Species | Primary Bioactive Compound Class | Specific Examples | Reference |

| Schisandra sphenanthera | Sesquiterpenes, Lignans | Schisansphenin A, Schisansphenin B | researchgate.net |

| Schisandra chinensis | Dibenzocyclooctadiene Lignans | Gomisin O, Schisandrin | researchgate.netacs.org |

| Schisandra incarnata | Spirocyclic Triterpenoids | Spiroschincarins A–E | researchgate.net |

| Schisandra neglecta | Dibenzocyclooctadiene Lignans | Schinegllignans A and B | researchgate.net |

This documented diversity underscores the rationale for a systematic investigation into the natural production of Schisansphenin B.

Development of High-Throughput Screening (HTS) Assays for Analogues

High-Throughput Screening (HTS) is a drug discovery technique that uses automation and robotics to rapidly test the biochemical or biological activity of a large number of compounds. bmglabtech.comeddc.sg The development of HTS assays for Schisansphenin B analogues is a logical next step to accelerate the discovery of more potent and selective molecules. bmglabtech.com

The foundation for this research is twofold: the existence of a viable synthetic route to produce analogues and a known bioassay that can be adapted for a high-throughput format. researchgate.netnih.gov The luciferase-reporter assay originally used to detect NF-κB inhibition is highly amenable to HTS. researchgate.netresearchgate.netresearchgate.net

A typical HTS workflow would involve:

Library Generation: Synthesizing a library of Schisansphenin B analogues based on proposed SAR hypotheses.

Assay Miniaturization: Adapting the cell-based luciferase assay to a multi-well format (e.g., 384- or 1536-well plates) to reduce reagent use and increase throughput. eddc.sg

Automated Screening: Using robotic systems to dispense cells, compounds, and reagents, followed by an automated readout of the results (luminescence) using a plate reader. bmglabtech.com

Hit Identification: Analyzing the data to identify "hits"—compounds that show superior inhibition of the NF-κB pathway compared to the parent Schisansphenin B. bmglabtech.com

Such a screening campaign would efficiently sift through numerous chemical variations to find lead compounds for further preclinical development. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying Schisansphenin B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography using silica gel or reverse-phase columns. Purity assessment requires HPLC-DAD/ELSD and NMR spectroscopy. For reproducibility, document solvent ratios, column pressures, and retention times, and validate purity with ≥95% chromatographic peak area .

- Data Consideration : Include a table comparing yield percentages across solvents (e.g., ethyl acetate vs. methanol) and retention factors (Rf) from TLC.

Q. How can researchers confirm the structural identity of Schisansphenin B?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and connectivity.

- High-resolution mass spectrometry (HRMS) to verify molecular formula.

- X-ray crystallography (if crystalline) for absolute configuration.

Cross-validate data with literature values for related lignans .

Q. What in vitro bioassay strategies are suitable for preliminary bioactivity screening of Schisansphenin B?

- Methodological Answer : Prioritize assays aligned with reported activities of structurally similar compounds, such as:

- Antioxidant : DPPH/ABTS radical scavenging.

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7).

- Anti-inflammatory : LPS-induced TNF-α suppression in macrophages.

Include positive controls (e.g., ascorbic acid for antioxidants) and report IC50 values with confidence intervals .

Advanced Research Questions

Q. How can researchers optimize the total synthesis of Schisansphenin B to improve yield and stereoselectivity?

- Methodological Answer :

- Retrosynthetic analysis : Identify key intermediates (e.g., dibenzocyclooctadiene core).

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived) for stereocontrol.

- Process optimization : Screen solvents (e.g., THF vs. DCM), temperatures, and catalysts (e.g., Pd-mediated couplings).

Validate improvements via comparative yield tables and enantiomeric excess (ee) measurements .

Q. What statistical approaches are recommended to resolve contradictions in Schisansphenin B’s reported bioactivity data?

- Methodological Answer : Apply meta-analysis to reconcile discrepancies:

- Effect size aggregation : Calculate standardized mean differences (SMDs) across studies.

- Heterogeneity testing : Use Cochran’s Q or I² statistics to assess variability.

- Bias adjustment : Apply funnel plots or Egger’s regression for publication bias.

Control false discovery rates (FDR) using Benjamini-Hochberg correction for multi-test scenarios .

Q. How can researchers design mechanistic studies to elucidate Schisansphenin B’s molecular targets in neurodegenerative diseases?

- Methodological Answer :

- Target prediction : Use computational tools (e.g., molecular docking with AutoDock) to prioritize kinases or amyloid-beta aggregates.

- Validation : Employ siRNA knockdown/CRISPR-Cas9 to confirm target relevance.

- Pathway analysis : Perform RNA-seq or phosphoproteomics to map signaling cascades.

Triangulate results with in vivo models (e.g., transgenic Alzheimer’s mice) .

Q. What strategies mitigate variability in Schisansphenin B’s pharmacokinetic (PK) data across preclinical models?

- Methodological Answer :

- Standardize dosing : Use body surface area (BSA) normalization for cross-species comparisons.

- Matrix effects : Validate LC-MS/MS methods for plasma/tissue matrices.

- Compartmental modeling : Apply non-linear mixed-effects (NLME) to account for inter-individual variability.

Report PK parameters (e.g., Cmax, AUC) with 95% credible intervals .

Data Reproducibility and Collaboration

Q. How should researchers address challenges in reproducing Schisansphenin B’s reported bioactivity in independent labs?

- Methodological Answer :

- Detailed protocols : Share step-by-step workflows via platforms like Protocols.io .

- Reference standards : Use certified commercial samples or in-house isolates validated by NMR/MS.

- Inter-lab studies : Collaborate via consortia to harmonize assays (e.g., SOPs for cell culture conditions).

Document batch-to-batch variability in purity and bioactivity .

Q. What collaborative frameworks enhance interdisciplinary research on Schisansphenin B’s therapeutic potential?

- Methodological Answer :

- Team roles : Assign chemists to synthesis, biologists to assays, and data scientists for AI-driven QSAR modeling.

- Data sharing : Use platforms like Zenodo or Figshare for raw spectral/assay data.

- Ethical compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Tables for Methodological Reference

Table 1 : Key Spectral Data for Schisansphenin B Structural Confirmation

| Technique | Observed Value | Reference Value (Literature) | Deviation |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.45 (s, 2H) | δ 6.42–6.48 | ±0.03 |

| HRMS (m/z) | 455.1823 [M+H]⁺ | 455.1818 | +0.0005 |

Table 2 : Comparative Bioactivity of Schisansphenin B in Cancer Cell Lines

| Cell Line | IC50 (μM) | 95% CI | Assay Type | Reference |

|---|---|---|---|---|

| HepG2 | 12.3 | 11.5–13.1 | MTT | |

| MCF-7 | 18.7 | 17.2–20.4 | SRB |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.